
3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one is an organic compound that features a chloroaniline group attached to a tetrahydroindazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the reaction of 4-chloroaniline with a suitable indazole precursor. One common method includes the acylation of 4-chloroaniline with an appropriate acylating agent, followed by cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .
Wissenschaftliche Forschungsanwendungen
3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloroanilino)propionitrile
- 3-(4-Chloroanilino)-2-(isopropylsulfonyl)acrylonitrile
- 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid
Uniqueness
What sets 3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one apart from these similar compounds is its unique tetrahydroindazole core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to other related compounds .
Eigenschaften
CAS-Nummer |
105543-88-2 |
|---|---|
Molekularformel |
C13H12ClN3O |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
3-(4-chloroanilino)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C13H12ClN3O/c14-8-4-6-9(7-5-8)15-13-12-10(16-17-13)2-1-3-11(12)18/h4-7H,1-3H2,(H2,15,16,17) |
InChI-Schlüssel |
SZNJFWWHTHBEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


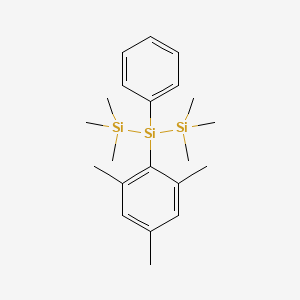
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
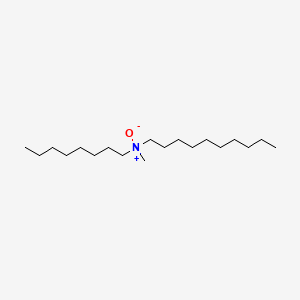
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)
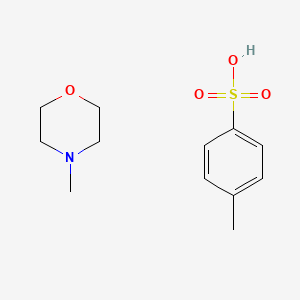

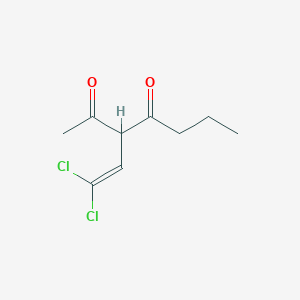
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
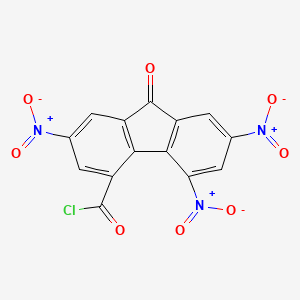
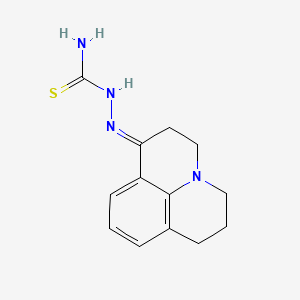
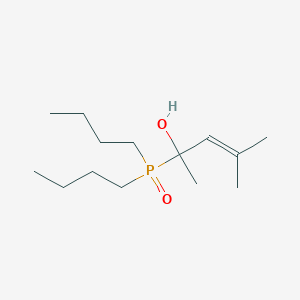
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
